molecular formula C16H13F3N4O3S B2502749 6-methyl-5-((5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1203366-91-9

6-methyl-5-((5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2502749
CAS RN: 1203366-91-9
M. Wt: 398.36
InChI Key: HCCPALFEGPYAQH-UHFFFAOYSA-N
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Description

The compound "6-methyl-5-((5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a heterocyclic molecule that appears to be a derivative of pyrimidine dione with additional substituents that include a 1,3,4-oxadiazole ring and a trifluoromethylbenzyl group. This structure suggests potential for various biological activities, given the presence of the oxadiazole and pyrimidine moieties, which are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of thioxopyrimidine derivatives with secondary amines or other reagents to introduce various substituents, as seen in the synthesis of novel fluorescent compounds . Another approach includes the interaction of thieno[2,3-d]pyrimidine derivatives with benzohydrazide followed by cyclization and alkylation to obtain compounds with potential antimicrobial activity . These methods highlight the versatility of pyrimidine derivatives as scaffolds for synthesizing a wide range of biologically active molecules.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic methods like IR, NMR, and mass spectrometry. For instance, the IR spectra can help identify the presence of functional groups, such as the carbonyl group in imidazole derivatives . NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms, as seen in the analysis of thiazole and thieno[2,3-d]pyrimidine derivatives . Mass spectrometry can elucidate the fragmentation patterns and confirm the molecular weight of the compounds .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can vary depending on the substituents present. For example, reactions with amines can lead to the opening of the oxadiazole ring and substitution reactions at different positions on the pyrimidine ring . The presence of electron-withdrawing or electron-donating groups can significantly influence the chemical behavior and the resulting products of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, fluorescence, and antimicrobial activity, are influenced by their molecular structure. The substituents and solvent polarity can affect the absorption spectra and fluorescence characteristics, with some compounds displaying intense fluorescence in solutions . The antimicrobial activity of thieno[2,3-d]pyrimidine derivatives has been reported to be enhanced by certain substituents, indicating the importance of structural modifications in determining biological activity .

Scientific Research Applications

Synthetic Methods and Biological Activity

A significant area of research involving this compound category includes the development of synthetic methodologies and the assessment of biological activities. For instance, Tang et al. (2015) detailed an efficient synthesis method for a related compound, highlighting its potential anti-HIV activity. This study presents a one-step synthesis process using an improved oxidative method, demonstrating anti-HIV integrase and reverse transcriptase activities, suggesting potential applications in HIV treatment (Xiaowan Tang et al., 2015).

Additionally, Meshcheryakova et al. (2014) explored the oxidation and isomerism of thietane-containing heterocycles, providing insights into the chemical properties and reactivity of similar compounds. This study contributes to understanding the chemical behavior of such compounds, which is crucial for their application in medicinal chemistry (S. Meshcheryakova et al., 2014).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a specific pyrimidine derivative would depend on its exact structure. Some pyrimidine derivatives are relatively safe to handle, while others can be toxic or even carcinogenic .

Future Directions

The study of pyrimidine derivatives is a very active area of research, with potential applications in medicine, agriculture, and materials science . Future research will likely continue to explore the synthesis of new pyrimidine derivatives, their physical and chemical properties, and their potential applications.

properties

IUPAC Name

6-methyl-5-[[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O3S/c1-8-11(13(24)21-14(25)20-8)6-12-22-23-15(26-12)27-7-9-3-2-4-10(5-9)16(17,18)19/h2-5H,6-7H2,1H3,(H2,20,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCPALFEGPYAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-5-((5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione

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